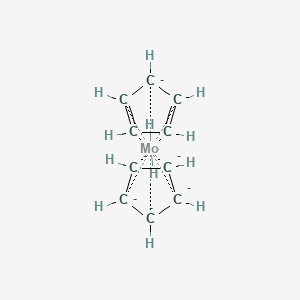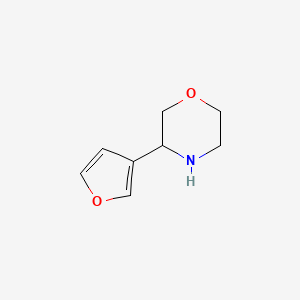
3-(Furan-3-yl)morpholine
Vue d'ensemble
Description
3-(Furan-3-yl)morpholine: is an organic compound that features a morpholine ring substituted with a furan ring at the third position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and furan, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Petasis Three-Component Coupling Reaction
Reactants: Glycolaldehyde, organoboronic acid, and different amines.
Conditions: The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by acids or bases.
-
Borono-Mannich Reaction
Reactants: Cyclic amino alcohol, glyoxal, and arylboronic acid.
Conditions: This reaction also proceeds under mild conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of furan-3-carboxylic acid derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Conditions: These reactions are often performed under inert atmospheres to prevent oxidation.
Products: Reduction can yield various hydrogenated morpholine derivatives.
-
Substitution
Reagents: Halogenating agents, nucleophiles, and electrophiles.
Conditions: Substitution reactions can occur under both acidic and basic conditions, depending on the desired product.
Products: Substitution reactions can introduce various functional groups into the morpholine ring.
Applications De Recherche Scientifique
Chemistry
3-(Furan-3-yl)morpholine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound has shown promise in medicinal chemistry as a scaffold for the development of pharmaceuticals. Its ability to modulate biological pathways makes it a valuable lead compound in the search for new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism by which 3-(Furan-3-yl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3-(Furan-2-yl)morpholine
- Similar in structure but with the furan ring attached at the second position.
- Exhibits different reactivity and biological activity due to the positional isomerism.
-
4-(Furan-3-yl)morpholine
- The furan ring is attached at the fourth position of the morpholine ring.
- This positional isomer also shows distinct chemical and biological properties.
Uniqueness
3-(Furan-3-yl)morpholine is unique due to the specific positioning of the furan ring, which influences its chemical reactivity and biological interactions. This compound’s distinct structure allows for unique applications in various fields, setting it apart from its isomers and other morpholine derivatives.
Propriétés
IUPAC Name |
3-(furan-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTFXNSVWFBXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717405 | |
| Record name | 3-(Furan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270581-58-2 | |
| Record name | 3-(Furan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


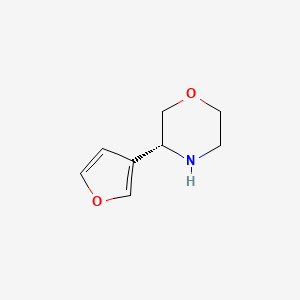
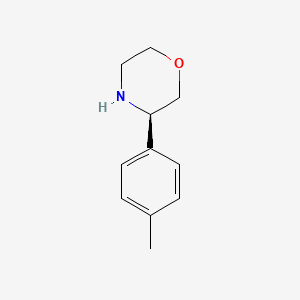
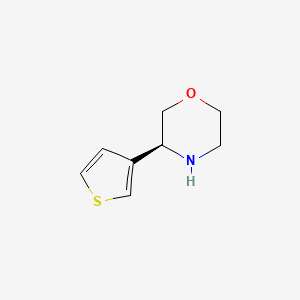
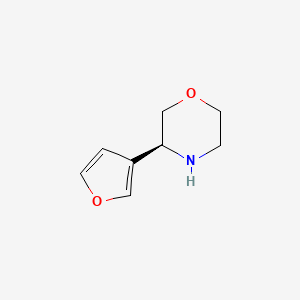
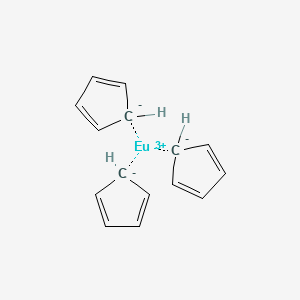
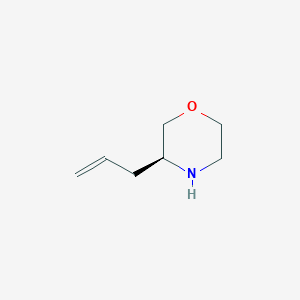
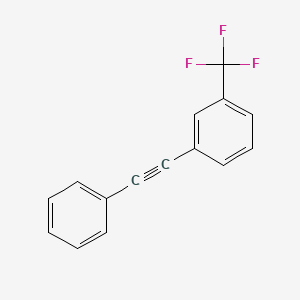
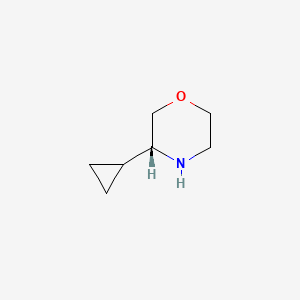
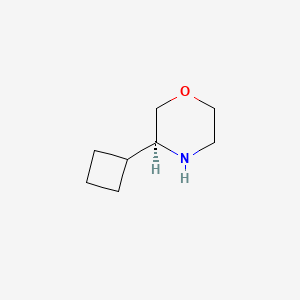
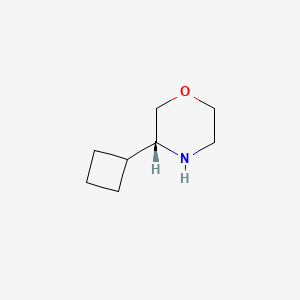
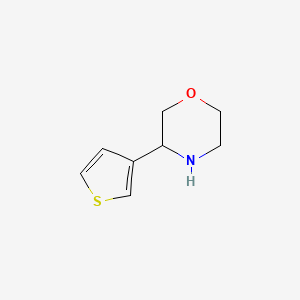

![1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B3394411.png)
